8-Methoxy-1,4-dioxaspiro[4.5]decane is classified as:
The synthesis of 8-Methoxy-1,4-dioxaspiro[4.5]decane typically involves the following steps:
The molecular structure of 8-Methoxy-1,4-dioxaspiro[4.5]decane can be described as follows:
InChI=1S/C9H16O3/c1-10-8-2-4-9(5-3-8)11-6-7-12-9/h8H,2-7H2,1H3
.8-Methoxy-1,4-dioxaspiro[4.5]decane can participate in various chemical reactions:
Typical conditions for these reactions include:
The mechanism of action of 8-Methoxy-1,4-dioxaspiro[4.5]decane involves its interaction with biological targets such as enzymes or receptors:
8-Methoxy-1,4-dioxaspiro[4.5]decane has several scientific applications:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2